Triethanolamine oleoyl sarcosinate
Description
Properties
CAS No. |
17736-08-2 |
|---|---|
Molecular Formula |
C21H39NO3.C6H15NO3 C27H54N2O6 |
Molecular Weight |
502.7 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-[methyl-[(Z)-octadec-9-enoyl]amino]acetic acid |
InChI |
InChI=1S/C21H39NO3.C6H15NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25;8-4-1-7(2-5-9)3-6-10/h10-11H,3-9,12-19H2,1-2H3,(H,24,25);8-10H,1-6H2/b11-10-; |
InChI Key |
FUUGOUJDTGRGMR-GMFCBQQYSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N(C)CC(=O)O.C(CO)N(CCO)CCO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Fundamental Reaction Mechanisms for N-Acyl Sarcosinate Formation
The creation of the N-oleoyl sarcosine (B1681465) intermediate is the critical first step, establishing the characteristic amide linkage that defines this class of surfactants. This is typically achieved through the acylation of sarcosine (N-methylglycine).
The most established method for forming N-acyl amino acids is the Schotten-Baumann reaction. wikipedia.org This process involves the reaction of an oleoyl (B10858665) derivative, typically oleoyl chloride, with sarcosine under alkaline conditions. wikipedia.orgchalmers.se The reaction is generally carried out in an aqueous solution where the pH is maintained around 10 with the addition of a base like sodium hydroxide (B78521). wikipedia.org The oleoyl chloride itself is synthesized by reacting oleic acid with a chlorinating agent such as thionyl chloride or phosphorus trichloride. wikipedia.orggoogle.comgoogle.com While effective, this route has industrial drawbacks, including the high cost of producing acid chlorides and the generation of chemical waste that requires disposal. wikipedia.orgatamanchemicals.com
Alternative, more direct methods have been developed to circumvent the need for an acid chloride intermediate. One such approach is the direct condensation of oleic acid with sarcosine. This reaction requires high temperatures, typically around 170°C, and proceeds for several hours with the continuous removal of water to drive the reaction to completion. wikipedia.orgatamanchemicals.com
A variation on this direct method involves using fatty acid methyl esters. Methyl oleate (B1233923) can be reacted with the sodium salt of sarcosine (sodium N-methylglycinate) under more moderate conditions (around 120°C) to produce N-oleoyl sarcosine after acidification. wikipedia.orgatamanchemicals.com This method can achieve high yields, with one study reporting a 92.5% yield. atamanchemicals.com
These primary chemical synthesis routes are summarized below:
Schotten-Baumann Reaction: Condensation of oleoyl chloride with sarcosine in an alkaline aqueous solution. chalmers.seresearchgate.net
Direct Dehydration Condensation: High-temperature reaction of oleic acid and sarcosine. bbwpublisher.combohrium.com
Fatty Acid Ester Amidation: Reaction of methyl oleate with a sarcosine salt. researchgate.netbbwpublisher.combohrium.com
Once N-oleoyl sarcosine, an acidic and water-insoluble oil, is synthesized, it must be neutralized to form the desired water-soluble salt, Triethanolamine (B1662121) Oleoyl Sarcosinate. wikipedia.orggoogle.com Triethanolamine (TEA) is an organic amine base used for this purpose. google.comgoogle.com
The neutralization process consists of reacting the N-oleoyl sarcosine with triethanolamine. google.com This acid-base reaction can be performed at elevated temperatures, typically above the melting point of the N-acyl sarcosine (>130-140°C), which facilitates the removal of any water formed during the reaction. google.comgoogle.com Triethanolamine is effective in neutralizing fatty acids and buffering the pH to yield the final surfactant salt. chemicalbook.com The resulting triethanolammonium (B1229115) salt often exhibits greater solubility compared to alkali metal salts. chemicalbook.com
Advanced Synthesis Strategies for N-Acyl Amino Acid Surfactants
Beyond traditional chemical methods, research has focused on developing more sustainable and efficient synthesis strategies. These include the use of biological catalysts and the systematic optimization of reaction parameters to maximize yield and purity.
Enzymatic synthesis represents a significant advancement towards "green" chemical production. researchgate.netbohrium.com This approach utilizes enzymes, most commonly lipases, to catalyze the N-acylation of amino acids under mild reaction conditions, avoiding the harsh chemicals and high temperatures of traditional methods. bbwpublisher.comresearchgate.net
The advantages of enzymatic synthesis include higher specificity, reduced energy consumption, and enhanced environmental friendliness. researchgate.netbbwpublisher.com However, a notable drawback is that reaction yields can be lower than those achieved through conventional chemical routes. bbwpublisher.combohrium.com Research has explored various enzymes, such as papain and aminoacylases, to catalyze the formation of the amide bond between fatty acids and amino acids. chalmers.se These biocatalytic methods are a key area of ongoing research aimed at making surfactant production more sustainable. researchgate.net
Maximizing the efficiency of both chemical and enzymatic syntheses requires careful optimization of reaction conditions. Key parameters that influence reaction outcomes include temperature, reactant molar ratios, reaction time, and pH. researchgate.net
For the chemical synthesis of N-acyl sarcosinates, studies have demonstrated the critical impact of these variables. For instance, in the synthesis of a related compound, sodium cocoyl sarcosinate, the yield was maximized when using a 1.3:1 molar ratio of sodium sarcosinate to the acyl chloride. researchgate.net Temperature is also a crucial factor; it must be high enough to ensure a sufficient reaction rate but controlled to prevent the decomposition of reactants or the formation of byproducts like oligomers. researchgate.netgoogle.com For direct amidation reactions, a temperature range of 140-160°C is often optimal to achieve high conversion rates while minimizing product degradation. google.com
The table below presents findings from a kinetic study on sodium cocoyl sarcosinate synthesis, illustrating the impact of various parameters on the reaction yield.
| Parameter | Range Tested | Optimal Condition | Resulting Yield | Reference |
| Molar Ratio (Sarcosinate:Acyl Chloride) | 1.1 - 1.4 | 1.3 | 97.45% | researchgate.net |
| Temperature | 0 - 35 °C | 35 °C | - | researchgate.net |
| Reaction Time | Not specified | 150 - 180 min | - | researchgate.net |
| pH | Not specified | 7.5 - 8.5 | No significant influence observed | researchgate.net |
This data is for Sodium Cocoyl Sarcosinate and serves as an illustrative example of parameter optimization for N-acyl sarcosinates.
For enzymatic reactions, optimization can involve adjusting temperature, enzyme concentration, and substrate ratios, often guided by statistical methods like Response Surface Methodology (RSM). bbwpublisher.com
Structural Modification and Tailored Synthesis for Enhanced Functionality
The versatility of N-acyl amino acid surfactants stems from the ability to tailor their molecular structure to achieve specific functional properties. researchgate.net By systematically varying either the hydrophobic fatty acid chain or the hydrophilic amino acid headgroup, a vast library of surfactants with diverse characteristics can be synthesized. researchgate.netwhiterose.ac.uk
The choice of the amino acid is particularly influential. For example, the subtle difference between sarcosine (N-methylglycine) and glycine (B1666218) profoundly impacts the self-assembly behavior of the resulting surfactant. Studies comparing sodium N-lauroyl sarcosinate and sodium N-lauroyl glycinate (B8599266) found that the former tends to form small, spherical micelles in solution, whereas the latter forms larger unilamellar vesicles. iitkgp.ac.in This difference is attributed to the steric effect of the methyl group on the sarcosine nitrogen, which hinders the intermolecular hydrogen bonding that facilitates the packing required for vesicle formation. iitkgp.ac.in
This ability to fine-tune molecular architecture allows for the tailored synthesis of surfactants with enhanced properties, such as improved emulsification, foaming, or surface activity, for specific applications. Further modifications include the creation of "gemini" surfactants, which feature two amphiphilic moieties connected by a spacer, offering unique performance characteristics. chalmers.seresearchgate.net
Impact of Acyl Chain Length on Synthetic Outcomes and Derived Properties
The identity of the fatty acid used in the initial synthesis step is a critical determinant of the final surfactant's properties. While this article focuses on the oleoyl (C18:1) derivative, the synthetic pathways are applicable to a range of fatty acids. The raw materials for these syntheses are often derived from natural oils, which contain a mixture of fatty acids. google.com For instance, a synthesis using a high-oleic sunflower oil might still contain impurities like palmitic (C16:0), stearic (C18:0), and linoleic (C18:2) acids, which would also be converted to their corresponding sarcosinate compounds. nih.gov
The length and degree of saturation of the acyl chain directly influence the physicochemical properties of the resulting sarcosinate surfactant, such as its hydrophobicity, solubility, and micellization behavior.
Hydrophobicity and Solubility: Longer, saturated alkyl chains increase the hydrophobicity of the surfactant molecule. This generally leads to lower water solubility and a higher Krafft point. wikipedia.orgstevenabbott.co.uk The Krafft point is the temperature below which a surfactant is insoluble and cannot form micelles. wikipedia.orgstevenabbott.co.uk Therefore, a surfactant like Sodium Stearoyl Sarcosinate (C18:0) will have a higher Krafft point than Sodium Lauroyl Sarcosinate (C12:0), making it less soluble in cold water. The presence of a double bond in the oleoyl chain (C18:1) introduces a "kink," which disrupts crystal packing and typically results in a lower Krafft point and better cold-water solubility compared to its saturated counterpart, stearoyl sarcosinate.
Critical Micelle Concentration (CMC): The CMC is the concentration at which surfactant molecules begin to self-assemble into micelles. For a homologous series of surfactants, the CMC generally decreases as the length of the hydrophobic alkyl chain increases. This is because the longer chain provides a stronger driving force for the molecule to escape the aqueous environment and form micelles. Therefore, the CMC of oleoyl sarcosinate is significantly lower than that of lauroyl sarcosinate. researchgate.netresearchgate.net
Performance: These structural differences affect performance attributes. Longer chains, while sometimes less soluble, can provide a more conditioned feel in personal care products. The specific choice of acyl chain allows for the fine-tuning of properties like foaming, emulsification, and detergency for different applications. schillseilacher.de
The following table summarizes the relationship between acyl chain length and key surfactant properties for sodium N-acyl sarcosinates.
| Acyl Group | Carbon Chain | Typical Critical Micelle Concentration (CMC) | Known Krafft Point (°C) | Key Property Impact |
|---|---|---|---|---|
| Lauroyl | C12:0 | ~14 mM | < 0°C | Good foaming, high solubility, higher CMC. researchgate.netresearchgate.net |
| Myristoyl | C14:0 | ~3.5 mM | ~18-22°C | Intermediate properties between Lauroyl and Stearoyl. nih.gov |
| Oleoyl | C18:1 | ~0.4 mM | Low (often below 0°C) | Excellent solubility for a long chain due to unsaturation, low CMC, good emulsifier. nih.gov |
| Stearoyl | C18:0 | ~0.2 mM | ~35-40°C | Low solubility in cold water, very low CMC, provides conditioning properties. nih.gov |
Role of Counterions in Surfactant Production
The final step in the production of an acyl sarcosinate surfactant is the neutralization of the N-acyl sarcosine acid with a base. The choice of this base, which provides the counterion to the negatively charged carboxylate headgroup, is crucial as it significantly modifies the surfactant's final properties. While sodium is a common counterion, forming sodium oleoyl sarcosinate, the use of triethanolamine (TEA) yields Triethanolamine Oleoyl Sarcosinate, a compound with distinct characteristics. google.comatamanchemicals.com
Triethanolamine is a tertiary amine and a triol, meaning it has three hydroxyl groups. nih.gov This makes it a relatively large, organic, and multifunctional cation compared to a simple inorganic ion like sodium (Na+). Its role extends beyond simple charge neutralization.
Solubility and Physical Form: Triethanolammonium salts of fatty acids or their derivatives are often more soluble in water and organic solvents than their alkali metal counterparts. atamanchemicals.com This can be advantageous in creating concentrated liquid formulations or improving compatibility in complex mixtures.
pH Buffering and Alkalinity: Triethanolamine is a moderately strong base, with a 1% solution having a pH of around 10. atamanchemicals.com However, when used to neutralize a fatty acid derivative, the resulting salt produces a less alkaline solution than would be obtained using a strong base like sodium hydroxide. atamanchemicals.com This provides a buffering capacity that can be beneficial in maintaining the pH of a final formulation, particularly in personal care products where the pH should be close to that of the skin. schillseilacher.dechemicalbook.com
The table below contrasts the properties imparted by sodium versus triethanolamine as counterions for oleoyl sarcosinate.
| Property | Sodium (Na+) Counterion | Triethanolamine (TEA) Counterion |
|---|---|---|
| Chemical Nature | Small, inorganic alkali metal cation. | Large, organic cation with three hydroxyl groups. nih.gov |
| Solubility | Good water solubility, but can precipitate in hard water. | Excellent solubility in water and many organic solvents; generally higher than sodium salts. atamanchemicals.com |
| pH of Solution | Forms a moderately alkaline solution. | Forms a near-neutral or mildly alkaline solution with buffering capacity. atamanchemicals.com |
| Impact on Formulation | Standard surfactant performance. Can increase viscosity in the presence of electrolytes. | Acts as a co-emulsifier and stabilizer, enhances formulation stability, and can improve texture. shreechem.inscentedexpressions.com |
| Physical Form | Typically supplied as a powder or aqueous solution. wikipedia.org | Often a viscous liquid. atamanchemicals.com |
Interfacial and Colloidal Behavior of Triethanolamine Oleoyl Sarcosinate
Surface Activity and Interfacial Tension Reduction Mechanisms
The efficacy of triethanolamine (B1662121) oleoyl (B10858665) sarcosinate as a surfactant is fundamentally linked to its ability to position itself at interfaces, such as the air-water or oil-water interface, and consequently lower the interfacial tension. This behavior is a direct result of its amphiphilic nature, where the hydrophobic tail seeks to minimize contact with water, while the hydrophilic headgroup maintains an affinity for the aqueous phase.
Adsorption Phenomena at Interfaces
The process of interfacial tension reduction begins with the adsorption of triethanolamine oleoyl sarcosinate monomers at the interface. In an aqueous environment, the non-polar oleoyl chain is expelled from the bulk water phase and orients itself towards the non-aqueous phase (e.g., air or oil). Simultaneously, the polar triethanolamine sarcosinate headgroup remains hydrated and anchored in the aqueous phase. This spontaneous arrangement of surfactant molecules at the interface disrupts the cohesive energy of the water molecules, leading to a decrease in surface tension. The efficiency of this adsorption is influenced by the molecular packing and orientation of the surfactant molecules at the interface.
Self-Assembly and Aggregate Formation Dynamics
Above a certain concentration in solution, the amphiphilic nature of this compound drives the spontaneous formation of organized aggregates. This self-assembly is a thermodynamically favorable process that minimizes the unfavorable interactions between the hydrophobic tails and water.
Micellization Processes and Critical Micelle Concentration (CMC) Investigations
The most common form of self-assembly for surfactants in solution is the formation of micelles. For this compound, this process, known as micellization, occurs at a specific concentration known as the Critical Micelle Concentration (CMC). Below the CMC, the surfactant molecules exist predominantly as monomers. As the concentration increases to the CMC, the monomers begin to associate into spherical or spheroidal aggregates, with the hydrophobic oleoyl tails sequestered in the core of the micelle and the hydrophilic triethanolamine sarcosinate headgroups forming a shell that interacts with the surrounding water. The CMC is a critical parameter that indicates the efficiency of a surfactant; a lower CMC value generally signifies a more effective surfactant. The determination of the CMC for this compound can be carried out using various techniques, such as surface tensiometry, conductivity measurements, and fluorescence spectroscopy.
Table 1: Investigated Parameters of this compound
| Parameter | Value | Method of Determination |
| Critical Micelle Concentration (CMC) | Data not available in current literature | Surface Tensiometry, Conductivity, Fluorescence Spectroscopy |
| Surface Tension at CMC | Data not available in current literature | Surface Tensiometry |
Formation of Vesicular Structures and Other Supramolecular Aggregates
Under specific conditions of concentration, temperature, and ionic strength, this compound may form more complex supramolecular structures beyond simple micelles. These can include elongated or cylindrical micelles, and in some cases, lamellar phases or vesicles. Vesicles are spherical, bilayer structures enclosing an aqueous core, which can be of particular interest for encapsulation applications. The formation of these varied aggregate structures is governed by the geometric packing parameter of the surfactant, which relates the volume of the hydrophobic tail, the area of the hydrophilic headgroup at the aggregate interface, and the length of the tail. The presence of the bulky triethanolamine headgroup and the unsaturated oleoyl chain can influence this packing parameter, potentially favoring the formation of non-spherical aggregates.
Role of Hydrogen Bonding in Self-Assembly Architectures
Hydrogen bonding plays a significant role in dictating the self-assembly behavior of this compound. The triethanolamine headgroup, with its multiple hydroxyl groups, and the sarcosinate moiety, with its carbonyl and carboxylate groups, are capable of participating in extensive hydrogen bonding networks. These interactions can occur between the surfactant headgroups themselves and with the surrounding water molecules. This network of hydrogen bonds can influence the curvature of the aggregate interface, the stability of the formed structures, and the degree of hydration of the hydrophilic shell. Consequently, hydrogen bonding is a key factor in determining the morphology and properties of the resulting supramolecular architectures.
Rheological and Viscoelastic Properties of Aqueous Solutions
The rheological and viscoelastic characteristics of aqueous solutions containing this compound are a direct consequence of the self-assembly of the surfactant molecules into various microstructures. The interplay of the long, unsaturated oleoyl tail, the N-methylglycine (sarcosine) headgroup, and the bulky triethanolamine counterion dictates the shape, size, and interactions of the resulting aggregates, which in turn govern the flow behavior and viscoelastic response of the solution.
Viscosity Modulation by Structural and Environmental Factors
The viscosity of this compound solutions is not a fixed value but can be significantly modulated by a variety of structural and environmental factors. These include the surfactant concentration, the presence and nature of co-surfactants and electrolytes, pH, and temperature. Understanding these factors is crucial for formulating products with desired rheological profiles.
The concentration of this compound is a primary determinant of solution viscosity. At low concentrations, above the critical micelle concentration (CMC), the surfactant molecules form spherical or ellipsoidal micelles, leading to a modest increase in viscosity compared to the solvent. As the concentration increases, these micelles can grow and transition into elongated, worm-like structures. The entanglement of these worm-like micelles leads to a significant increase in viscosity, and the solution may exhibit pronounced shear-thinning behavior.
The unique nature of the triethanolamine counterion plays a pivotal role. Compared to a simple inorganic cation like sodium, the triethanolamine cation is significantly larger and more hydrated due to its three hydroxyl groups. This bulky counterion can influence the packing of the surfactant headgroups at the micelle surface, potentially leading to a lower degree of headgroup repulsion and favoring the formation of elongated micelles at lower concentrations than would be observed with a smaller counterion. The hydroxyl groups of the triethanolamine can also engage in hydrogen bonding with water molecules and the sarcosinate headgroup, further influencing the interfacial properties and micellar morphology.
The addition of co-surfactants and electrolytes can further modify the rheological properties. For instance, the incorporation of a nonionic surfactant can modulate the curvature of the micelles, while the addition of salts can screen the electrostatic repulsions between the charged headgroups, promoting the growth of worm-like micelles and increasing viscosity. However, at very high salt concentrations, the viscosity may decrease due to the "salting-out" effect or the formation of branched micellar structures. researchgate.net
Table 1: Representative Viscosity Data for an Aqueous Oleoyl Sarcosinate System
| Surfactant Concentration (wt%) | Additive | Additive Concentration (wt%) | Temperature (°C) | Viscosity (mPa·s) |
| 5 | None | 0 | 25 | 50 |
| 10 | None | 0 | 25 | 500 |
| 15 | None | 0 | 25 | 3000 |
| 10 | Sodium Chloride | 1 | 25 | 1500 |
| 10 | Sodium Chloride | 2 | 25 | 4000 |
| 10 | Cocamidopropyl Betaine | 2 | 25 | 2500 |
This table is for illustrative purposes only and does not represent experimentally verified data for this compound.
Gelation Mechanisms in Surfactant Systems
Under certain conditions of concentration, temperature, and additive presence, aqueous solutions of this compound can undergo a transition from a viscous liquid to a gel-like state. This gelation is a result of the formation of a three-dimensional network of self-assembled surfactant aggregates that effectively immobilizes the solvent.
The primary mechanism for gelation in many surfactant systems, and likely for this compound, is the formation of highly entangled, long, and flexible worm-like micelles. nih.gov As the length and concentration of these micelles increase, they can no longer move freely past one another and instead form a transient network. The junctions of this network are not permanent chemical cross-links but rather physical entanglements that can break and reform under stress, imparting viscoelastic properties to the gel.
The molecular structure of this compound is particularly conducive to the formation of such networks. The long, C18 oleoyl chain with its cis-double bond introduces a kink in the hydrophobic tail, which can influence the packing of the surfactant molecules within the micelle. This, in conjunction with the bulky and interactive triethanolamine counterion, can promote the one-dimensional growth of micelles into long, worm-like structures.
The formation of these gels can be induced or enhanced by the addition of certain salts or co-surfactants that promote the growth of the worm-like micelles. For instance, the addition of a hydrotrope or a salt can reduce the electrostatic repulsion between the sarcosinate headgroups, leading to a decrease in the optimal headgroup area and favoring a more cylindrical micellar shape.
In some cases, gelation can also occur through the formation of other phases, such as a cubic or hexagonal liquid crystalline phase, where the surfactant aggregates are ordered in a more regular, three-dimensional lattice. However, for many practical applications, the formation of a viscoelastic gel based on entangled worm-like micelles is the more relevant mechanism. The rheological properties of these gels, such as their yield stress and elastic modulus, can be tailored by controlling the factors that influence micellar growth and entanglement.
Advanced Characterization and Computational Approaches
Spectroscopic and Scattering Techniques for Structural and Morphological Analysis
A comprehensive understanding of Triethanolamine (B1662121) oleoyl (B10858665) sarcosinate necessitates the use of a suite of sophisticated analytical techniques. These methods provide insights into its chemical composition, the size and distribution of its particles in solution, the microenvironment of its micellar structures, and the elemental composition of its surface films.
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Characterization
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of Triethanolamine oleoyl sarcosinate, the FTIR spectrum is a composite of the vibrational modes of its two main components: oleoyl sarcosine (B1681465) and triethanolamine.
The oleoyl sarcosine moiety is expected to exhibit characteristic absorption bands corresponding to:
C-H stretching: Aliphatic C-H stretching vibrations from the long oleoyl chain typically appear in the 2850-2960 cm⁻¹ region.
C=O stretching: The amide carbonyl (C=O) stretch is a strong band usually found between 1630 and 1680 cm⁻¹. The carboxylate (COO⁻) asymmetric and symmetric stretching vibrations are also prominent, typically occurring around 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively.
N-H bending and C-N stretching: These vibrations associated with the sarcosine backbone contribute to the spectral fingerprint in the 1400-1550 cm⁻¹ region.
The triethanolamine component will show characteristic absorptions for:
O-H stretching: A broad and strong band for the hydroxyl (-OH) groups is expected in the region of 3200-3600 cm⁻¹.
C-N stretching: The C-N stretching of the tertiary amine will be visible, typically around 1030-1230 cm⁻¹.
C-O stretching: The C-O stretching of the alcohol groups will also be present, usually in the 1000-1150 cm⁻¹ range.
By analyzing the positions, intensities, and shapes of these absorption bands, FTIR spectroscopy provides a definitive chemical characterization of this compound.
Table 1: Expected FTIR Absorption Bands for this compound
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Associated Moiety |
| O-H Stretch | 3200 - 3600 | Triethanolamine |
| C-H Stretch (aliphatic) | 2850 - 2960 | Oleoyl Sarcosine |
| C=O Stretch (amide) | 1630 - 1680 | Oleoyl Sarcosine |
| COO⁻ Stretch (asymmetric) | 1610 - 1550 | Oleoyl Sarcosine |
| COO⁻ Stretch (symmetric) | 1420 - 1300 | Oleoyl Sarcosine |
| C-N Stretch | 1030 - 1230 | Triethanolamine & Oleoyl Sarcosine |
| C-O Stretch | 1000 - 1150 | Triethanolamine |
Dynamic Light Scattering (DLS) for Particle Size and Distribution
This compound, as a surfactant, can form micelles and other aggregates in solution. Dynamic Light Scattering (DLS) is a non-invasive technique ideal for determining the size distribution of these sub-micron particles. DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate their hydrodynamic radius via the Stokes-Einstein equation.
A typical DLS analysis of an aqueous solution of this compound would provide:
Z-average diameter: The intensity-weighted mean hydrodynamic size of the particles.
Polydispersity Index (PDI): A measure of the broadness of the size distribution. A PDI value below 0.3 generally indicates a monodisperse or narrowly distributed sample.
The size of the micelles can be influenced by factors such as concentration, temperature, pH, and ionic strength. DLS is a valuable tool for studying how these parameters affect the aggregation behavior of this compound.
Table 2: Hypothetical DLS Data for this compound Micelles
| Concentration (mM) | Z-Average Diameter (nm) | Polydispersity Index (PDI) |
| 1 | 5.2 | 0.25 |
| 5 | 8.9 | 0.18 |
| 10 | 12.4 | 0.15 |
This data is illustrative and would depend on specific experimental conditions.
Fluorescence Spectroscopy for Micellar Microenvironments
Fluorescence spectroscopy, utilizing fluorescent probes, is a sensitive technique to investigate the microenvironment of micelles. Probes are molecules whose fluorescence properties (e.g., emission wavelength, intensity, and lifetime) are sensitive to the polarity of their surroundings.
Pyrene (B120774) is a commonly used fluorescent probe for studying micellar systems. In aqueous solution, pyrene has a characteristic fluorescence emission spectrum. However, when it partitions into the hydrophobic core of a micelle, the fine structure of its emission spectrum changes. The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is particularly sensitive to the polarity of the microenvironment. A lower I₁/I₃ ratio indicates a more non-polar environment, characteristic of the micellar core.
By measuring the I₁/I₃ ratio of pyrene in solutions of this compound at different concentrations, the critical micelle concentration (CMC) can be determined. The CMC is the concentration at which micelles begin to form, and it is marked by a sharp decrease in the I₁/I₃ ratio.
Table 3: Illustrative Fluorescence Data for CMC Determination of this compound using Pyrene
| Concentration (log M) | I₁/I₃ Ratio |
| -5.0 | 1.85 |
| -4.5 | 1.83 |
| -4.0 | 1.75 |
| -3.5 | 1.32 |
| -3.0 | 1.25 |
| -2.5 | 1.24 |
This data is hypothetical and represents the expected trend.
Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDX) for Surface Composition
When this compound is used as a corrosion inhibitor, it forms a protective film on the metal surface. Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDX) is an excellent combination for studying the morphology and elemental composition of this film.
SEM provides high-resolution images of the surface, revealing the topography and coverage of the inhibitor film. It can show whether the film is uniform, patchy, or has any specific structural features.
EDX analysis complements the SEM images by providing the elemental composition of the surface. By focusing the electron beam on specific areas of the image, EDX can identify the elements present and their relative abundance. In the context of a steel surface treated with this compound, EDX would be expected to detect:
Iron (Fe): From the underlying steel substrate.
Carbon (C), Oxygen (O), and Nitrogen (N): From the this compound molecule.
The presence and distribution of these elements can confirm the adsorption of the inhibitor on the surface and provide insights into the film's composition.
Table 4: Representative EDX Elemental Analysis of a Steel Surface Inhibited with this compound
| Element | Weight % (Untreated Steel) | Weight % (Treated Steel) |
| Fe | 98.5 | 85.2 |
| C | 0.2 | 8.1 |
| O | 1.3 | 4.5 |
| N | - | 2.2 |
This data is illustrative and would vary based on film thickness and uniformity.
Electrochemical Methods for Interfacial Reactivity Assessment
Electrochemical techniques are indispensable for evaluating the performance of corrosion inhibitors. They provide quantitative data on how an inhibitor alters the electrochemical processes occurring at the metal/electrolyte interface.
Impedance Spectroscopy in Corrosion Studies
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique for studying corrosion and inhibition mechanisms. In an EIS experiment, a small amplitude AC potential is applied to the system over a wide range of frequencies, and the resulting current response is measured. The impedance, which is the opposition to the flow of alternating current, is then calculated.
The data is typically presented in the form of Nyquist and Bode plots.
Nyquist Plot: This plot of the imaginary part of impedance versus the real part often shows a semicircular shape. The diameter of the semicircle is related to the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. A larger diameter indicates better corrosion resistance.
Bode Plot: This consists of two plots: the logarithm of the impedance modulus versus the logarithm of frequency, and the phase angle versus the logarithm of frequency. For an effective inhibitor, the impedance modulus at low frequencies will be high, and the phase angle will approach -90 degrees over a wider frequency range, indicative of a more capacitive (and thus more protective) interface.
By comparing the EIS spectra of a metal in a corrosive environment with and without this compound, the effectiveness of the inhibitor can be quantified. The increase in Rct and the changes in the capacitive behavior provide direct evidence of the formation of a protective inhibitor film.
Table 5: Hypothetical EIS Data for Steel in a Corrosive Medium with and without this compound
| System | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (μF·cm⁻²) | Inhibition Efficiency (%) |
| Blank (No Inhibitor) | 250 | 350 | - |
| With Inhibitor | 4500 | 50 | 94.4 |
Calculated as: Inhibition Efficiency (%) = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100
Polarization Techniques for Adsorption Kinetics
The effectiveness of this compound as a corrosion inhibitor is fundamentally linked to its ability to adsorb onto a metal surface, forming a protective barrier that isolates the metal from the corrosive environment. Polarization techniques are electrochemical methods central to studying the kinetics of this adsorption process and quantifying the inhibitor's efficiency.
Potentiodynamic polarization is a primary technique used for this purpose. It involves changing the electrode potential and measuring the resulting current. When a metal like carbon steel is immersed in a corrosive solution (e.g., 0.1 M NaCl), it exhibits a characteristic corrosion potential (Ecorr) and corrosion current density (icorr). The introduction of an inhibitor like oleoyl sarcosine alters these parameters. The inhibitor molecules adsorb onto the metal surface, impeding both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions. researchgate.net
This adsorption leads to a shift in the corrosion potential and, most importantly, a significant decrease in the corrosion current density. The inhibition efficiency (IE%) can be calculated from the polarization data using the following formula:
IE% = [(i⁰corr - i'corr) / i⁰corr] x 100
where i⁰corr is the corrosion current density without the inhibitor and i'corr is the corrosion current density with the inhibitor. Studies on N-acyl sarcosine derivatives, including oleoyl sarcosine, demonstrate a direct correlation between the inhibitor's molecular structure and its performance. Longer carbon chains in the acyl group, such as the oleoyl chain, enhance the protective properties, leading to higher inhibition efficiencies. researchgate.net
Table 1: Inhibition Efficiency of Oleoyl Sarcosine on Low Carbon Steel Determined by Potentiodynamic Polarization This table presents illustrative data based on findings for oleoyl sarcosine, the active component of this compound, in a corrosive medium.
| Inhibitor Concentration | Corrosion Current Density (icorr) | Inhibition Efficiency (IE%) |
| 0 mmol/L (Blank) | 15.2 µA/cm² | 0% |
| 25 mmol/L | 4.5 µA/cm² | 70.4% |
| 50 mmol/L | 2.8 µA/cm² | 81.6% |
| 75 mmol/L | 1.7 µA/cm² | 88.8% |
| 100 mmol/L | 1.4 µA/cm² | 90.8% |
Data adapted from studies on N-acyl sarcosines. researchgate.netmdpi.com
The data clearly shows that as the concentration of the inhibitor increases, the corrosion current density decreases, and the inhibition efficiency rises, indicating more effective surface coverage and adsorption. This behavior is characteristic of a charge transfer-controlled corrosion process where the inhibitor molecules block active sites on the steel surface. mdpi.com
Computational Chemistry and Molecular Modeling
To complement experimental data, computational chemistry and molecular modeling offer unparalleled insight into the behavior of this compound at the atomic scale. These methods allow for the investigation of electronic properties, dynamic interactions, and the rational design of more effective molecules.
Density Functional Theory (DFT) for Electronic Structure and Adsorption Energetics
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. bragitoff.com For this compound, DFT calculations can reveal the distribution of electron density, pinpointing the active sites responsible for adsorption onto a metal surface. The heteroatoms (Oxygen and Nitrogen) in the sarcosinate headgroup and the triethanolamine counter-ion are electron-rich, making them the primary centers for chemical adsorption (chemisorption) onto the vacant d-orbitals of iron atoms in a steel surface. cankaya.edu.trresearchgate.net
A key parameter derived from DFT is the adsorption energy (E_ads), which quantifies the strength of the interaction between the inhibitor molecule and the surface. It is calculated as:
E_ads = E_(slab+molecule) - (E_slab + E_molecule)
where E_(slab+molecule) is the total energy of the optimized system with the molecule adsorbed on the metal slab, E_slab is the energy of the isolated metal slab, and E_molecule is the energy of the isolated inhibitor molecule. bragitoff.comyoutube.com A more negative adsorption energy signifies a stronger, more stable adsorption process, which is desirable for an effective inhibitor. bragitoff.com Other important electronic parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can also be calculated. A high E_HOMO value indicates a greater tendency to donate electrons, while a low E_LUMO value suggests a higher capacity to accept electrons, both of which are crucial for forming strong bonds with the metal surface.
Table 2: Illustrative Electronic Properties of an Inhibitor Molecule from DFT Calculations This table provides a conceptual overview of the types of data generated by DFT and their significance for adsorption.
| DFT Parameter | Conceptual Value | Significance for Adsorption |
| E_HOMO | -5.8 eV | Indicates the molecule's electron-donating ability; higher values correlate with stronger chemisorption. |
| E_LUMO | -1.2 eV | Indicates the molecule's electron-accepting ability for back-donation from the metal. |
| Energy Gap (ΔE) | 4.6 eV | A smaller energy gap suggests higher reactivity and easier electronic transitions, facilitating adsorption. |
| Adsorption Energy (E_ads) | -2.5 eV | A strong negative value indicates a spontaneous and stable adsorption process, leading to a robust protective film. researchgate.net |
Molecular Dynamics (MD) Simulations for Dynamic Interactions
While DFT provides a static picture of electronic properties, Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. youtube.commdpi.com This approach provides a dynamic view of the adsorption process and the formation of the protective inhibitor film.
An MD simulation of this compound would typically involve a simulation box containing a slab of the metal surface (e.g., Fe(110)), a layer of the corrosive medium (e.g., water and chloride ions), and numerous inhibitor molecules. nih.gov The simulation tracks the trajectories of all atoms based on classical mechanics, allowing researchers to observe:
Adsorption Dynamics: How the inhibitor molecules approach and orient themselves on the metal surface. The hydrophilic sarcosinate and triethanolamine groups are expected to anchor to the surface, while the long, hydrophobic oleoyl tails extend into the corrosive medium, forming a dense barrier.
Film Formation: The self-assembly and packing of the inhibitor molecules into a stable, uniform film that prevents corrosive species from reaching the metal.
Solvent Interaction: The role of water and other ions in the adsorption process and the stability of the resulting protective layer.
Table 3: Typical Parameters and Outputs of an MD Simulation for an Inhibitor System
| Parameter/Output | Example Value/Description | Purpose |
| Input Parameters | ||
| Simulation Box Size | 5 x 5 x 7 nm³ | Defines the system boundaries to accommodate the surface, solvent, and inhibitor molecules. nih.gov |
| Temperature | 310 K (37 °C) | Simulates relevant environmental or industrial conditions. nih.gov |
| Pressure | 1 bar | Maintains constant pressure during the simulation. nih.gov |
| Simulation Time | 100 ns | Allows sufficient time for the system to equilibrate and for adsorption events to occur. nih.gov |
| Key Outputs | ||
| Radial Distribution Function (RDF) | g(r) plots | Determines the distance and coordination between specific atoms (e.g., inhibitor N/O atoms and surface Fe atoms) to confirm adsorption. |
| Mean Square Displacement (MSD) | Plots of MSD vs. time | Calculates the diffusion coefficient of corrosive species (like Cl⁻), showing their reduced mobility near the inhibited surface. |
| System Snapshots | Visual renderings | Provides a direct, visual representation of the inhibitor film's formation, orientation, and density. |
Structure-Property Relationship Modeling for Predictive Design
The key structural components of this compound each contribute distinct properties:
The Oleoyl Chain: This long (C18) unsaturated hydrocarbon tail is highly hydrophobic. MD simulations show such tails create a dense, non-polar barrier that repels water and other corrosive agents from the surface. Experimental data confirms that longer alkyl chains generally lead to higher inhibition efficiency. researchgate.net
The Sarcosinate Group: This N-methylglycine derivative contains carboxylate oxygen atoms and a tertiary nitrogen atom. DFT calculations identify these as the primary active centers for chemisorption, forming strong coordinate bonds with the metal surface.
The Triethanolamine Counter-ion: This component enhances the solubility and dispersibility of the oleoyl sarcosine in aqueous or semi-aqueous media. Its own nitrogen and oxygen atoms can also participate in the adsorption process, further anchoring the inhibitor complex to the surface. cankaya.edu.tr
By systematically modifying these components in a computational model—for instance, by changing the length or saturation of the fatty acid chain or altering the head group—researchers can predict the resulting changes in adsorption energy (from DFT) and film stability (from MD). This predictive capability accelerates the discovery of new inhibitors with superior performance without the need for extensive, time-consuming synthesis and experimental testing.
Table 4: Linking Molecular Structure to Inhibitor Performance
| Structural Feature | Associated Property | Performance Characteristic |
| Oleoyl (C18) Hydrocarbon Tail | Hydrophobicity, Large Surface Area | Forms a dense, water-repellent outer layer of the protective film. |
| Sarcosinate Headgroup (-N(CH₃)CH₂COO⁻) | High Electron Density on O, N atoms | Acts as the primary anchor through strong chemisorption to the metal surface. |
| Triethanolamine Counter-ion (N(CH₂CH₂OH)₃) | Polarity, Multiple Heteroatoms | Enhances solubility/dispersibility and provides additional adsorption sites. |
Comparative Studies and Structure Performance Relationships
Comparative Analysis with Other N-Acyl Amino Acid Surfactants
N-acyl amino acid surfactants are a class of mild, biodegradable surfactants derived from natural sources. acs.orgglycosurf.com Triethanolamine (B1662121) oleoyl (B10858665) sarcosinate belongs to the sarcosinate family, which is known for excellent detergency and stability. researchgate.net
The amino acid that forms the hydrophilic headgroup significantly influences the surfactant's properties. Key differences arise from variations in steric hindrance and hydrogen-bonding capability at the headgroup.
A comparative study of sodium N-lauroyl sarcosinate (SLS) and sodium N-lauroyl glycinate (B8599266) (SLG), which differ only by a methyl group on the nitrogen atom of the headgroup, provides insight. researchgate.net The presence of the methyl group in the sarcosinate structure increases steric repulsion at the headgroup. This structural difference leads to distinct self-assembly behaviors; for instance, at 25°C in a pH 7 buffer, SLS tends to form small, spherical micelles, whereas SLG forms unilamellar vesicles. researchgate.net This suggests that aggregate formation is more favored in glycinates compared to sarcosinates. researchgate.net
The general structure of an amino acid allows for versatility in creating surfactants. acs.org The side chain of the amino acid residue plays a crucial role. For instance, studies on N-dodecanoyl amino acid surfactants show that the critical micelle concentration (CMC)—the concentration at which surfactants begin to form micelles—decreases as the hydrophobicity of the amino acid residue increases. nii.ac.jp However, the enthalpy of micelle formation may increase with hydrophobicity, with exceptions like the phenylalanine system, suggesting strong intra-micelle interactions between aromatic side chains. nii.ac.jp
Alaninates, derived from alanine (B10760859), also show excellent cleansing properties and can create synergistic effects when blended with other surfactants. ecoori.com In general, the CMC of surfactants with different amino acid headgroups in aqueous solutions follows an order where more hydrophobic side chains lead to lower CMC values. nih.gov For example, the CMC of surfactants with certain amino acids decreases in the order: glycine (B1666218) > alanine > proline, indicating that proline's structure interacts more strongly with the hydrophobic surfactant tail. nih.gov
Table 1: Comparison of Critical Micelle Concentration (CMC) for N-Lauroyl Amino Acid Surfactants with Different Headgroups Note: This table compiles data for sodium salts of N-lauroyl amino acids to illustrate the effect of the headgroup. The values can vary based on experimental conditions like temperature and pH.
The length of the hydrophobic hydrocarbon tail is a fundamental factor governing surfactant performance. nih.gov For Triethanolamine oleoyl sarcosinate, the tail is derived from oleic acid, an 18-carbon chain with one double bond (C18:1).
It is a well-established principle that for a homologous series of surfactants, the CMC decreases as the length of the hydrocarbon chain increases. nih.govresearchgate.net This occurs because a longer alkyl chain enhances the hydrophobic interactions, making it more energetically favorable for the surfactant molecules to aggregate into micelles, thus removing the hydrophobic tails from contact with water. nih.gov This relationship is often linear when the logarithm of the CMC is plotted against the number of carbon atoms in the alkyl chain. nih.gov
Longer hydrocarbon chains generally lead to greater surface activity, meaning they are more efficient at reducing the surface tension of water. nih.gov However, the solubility of the surfactant in water tends to decrease as the alkyl chain becomes longer. The presence of a cis-double bond in the oleoyl chain of this compound, as compared to a saturated stearoyl (C18:0) chain, introduces a kink in the hydrocarbon tail. This kink can disrupt packing in micelles and at interfaces, which typically increases the CMC and water solubility compared to its saturated counterpart.
Research on various surfactant classes confirms these principles. For example, studies on alkyltrimethylammonium bromide surfactants (with C12, C14, and C16 chains) clearly show that the CMC decreases as the chain length increases. researchgate.net Similarly, for sodium salts of stearoyl amino acids (C18), the CMC is generally lower than that of sodium lauroyl sarcosinate (C12). scirp.orgscirp.org
Table 2: Illustrative Effect of Acyl Chain Length on CMC of N-Acyl Sarcosinate Surfactants Note: This table provides a conceptual illustration based on established surfactant principles. Direct comparative data for a homologous series of Triethanolamine sarcosinates is not readily available.
Synergistic Interactions in Mixed Surfactant Systems
Surfactants are often used in mixtures to achieve performance benefits that cannot be obtained from a single component. These synergistic effects can lead to enhanced properties such as lower surface tension, reduced CMC, and improved foaming or emulsification. rsc.orgcapes.gov.br
Binary and Ternary Surfactant Blends
This compound, as an anionic surfactant, can be blended with other types of surfactants, including other anionics, non-ionics, and amphoterics, to create high-performance systems. researchgate.net Research into mixtures of sodium lauroyl sarcosinate or sodium lauroyl glycinate with amphoteric or non-ionic surfactants has demonstrated synergistic behavior, leading to improved surface tension reduction and foaming power. researchgate.net
The interactions in these mixed systems can be complex. For instance, in blends of anionic and non-ionic surfactants, attractive forces between the different headgroups can lead to mixed micelles that are formed at a lower total concentration than the CMC of either individual surfactant. rsc.org Patent literature describes blends of O-acyl isethionates with N-acyl amino acid surfactants, including sarcosinates and glycinates, to create "super-mild" cleansing systems, highlighting the synergy between these components. google.com
Co-surfactant Effects on Interfacial and Bulk Properties
Co-surfactants, which are typically amphiphilic molecules with shorter chains like medium-chain alcohols, are often added to surfactant solutions to modify their properties. acs.orgikifp.edu.pl For example, the addition of n-octanol to solutions of N-lauroyl amino acid surfactants has been shown to produce significant synergistic effects, particularly in dynamic conditions related to foamability. ikifp.edu.pl This effect is attributed to the formation of hydrogen-bond-mediated aggregates in the bulk solution, which act as a reservoir of surfactant molecules that can quickly adsorb to newly formed interfaces. ikifp.edu.pl
Development of Green Surfactants and Sustainable Alternatives
There is a growing demand for surfactants that are not only effective but also environmentally friendly, biodegradable, and derived from renewable resources. nih.govnih.gov Amino acid-based surfactants, including this compound, are central to this trend. rsc.orgrsc.org
These "green" surfactants are synthesized from renewable feedstocks such as vegetable oils (the source of the oleoyl group) and amino acids (the source of the sarcosine (B1681465) headgroup). acs.orgrsc.org Their natural origins contribute to their favorable characteristics, such as high biodegradability, low toxicity, and good compatibility with skin and hair. ecoori.comscirp.org The amide bond in N-acyl amino acid surfactants imparts greater solubility and enhanced adsorption characteristics compared to the parent fatty acids. scirp.org
The sustainable production of these surfactants is an active area of research. Methods are being developed to synthesize acyl amino acid surfactants through fermentation of cellulosic carbohydrates, providing a pathway that avoids reliance on petroleum or tropical oils like palm oil. nih.gov The versatility of amino acid-based surfactants allows for the fine-tuning of their properties by selecting different amino acids and fatty acids, making them a highly adaptable class of sustainable chemicals for a wide range of applications. acs.orgresearchgate.net
Bio-based Surfactants as Ecofriendly Counterparts
This compound belongs to the class of N-acyl amino acid surfactants, which are noted for their favorable environmental and performance characteristics. These surfactants are derived from natural and renewable resources; in this case, oleic acid (an abundant fatty acid in vegetable oils) and sarcosine (an amino acid derivative). atamanchemicals.comresearchgate.net This bio-based origin is a primary differentiator from traditional petroleum-based surfactants.
Compared to harsher synthetic surfactants, amino acid-based surfactants like this compound are recognized for their mildness, making them suitable for sensitive skin applications. atamanchemicals.commarketresearchintellect.com Their biocompatibility and biodegradability are key features that position them as eco-friendly alternatives. researchgate.net For instance, related compounds like sodium lauroyl sarcosinate are touted as biodegradable and are derived from renewable sources such as coconut or palm kernel oil. marketresearchintellect.com The triethanolamine component of the molecule is also considered to be readily biodegradable. santos.com
The performance of these surfactants is closely linked to their amphiphilic structure, which consists of a hydrophobic fatty acid tail and a hydrophilic amino acid head group. acs.org This structure imparts excellent surface activity, foaming properties, and chemical stability, particularly in alkaline conditions. atamanchemicals.com While many bio-surfactants offer environmental benefits, N-acyl sarcosinates provide a combination of mildness, effective cleansing, and good compatibility with other ingredients. atamanchemicals.com
Below is a comparative table of different surfactant types, highlighting the general characteristics of acyl sarcosinates.
Interactive Table: General Surfactant Comparison
| Feature | Acyl Sarcosinates (e.g., this compound) | Alkyl Polyglucosides (APGs) | Sulfates (e.g., Sodium Lauryl Sulfate) |
|---|---|---|---|
| Primary Feedstock | Vegetable Oils, Amino Acids | Sugars, Vegetable Oils | Petroleum, Palm/Coconut Oil |
| Renewable Origin | Yes | Yes | Partial to No |
| Biodegradability | Readily Biodegradable | Readily Biodegradable | Varies; Can be slower |
| Mildness to Skin | High | High | Low to Moderate |
| Foaming Profile | Stable, Rich Lather | Moderate Lather | High, Dense Lather |
| Primary Application | Personal care, mild cleansers | Green cleaning, personal care | Mass-market cleansers, detergents |
Environmental Impact Assessment of Synthesis Routes and Applications
The environmental footprint of this compound is significantly influenced by its entire life cycle, from raw material sourcing and chemical synthesis to its use and disposal. erasm.orgmpob.gov.my A Life Cycle Assessment (LCA) provides a framework for evaluating these impacts, including indicators like primary energy demand (PED) and global warming potential (GWP). erasm.org
Synthesis Routes and Their Environmental Impact:
The synthesis of N-acyl sarcosinates can be achieved through several routes, each with distinct environmental implications.
Direct Aminolysis/Amidation: A more environmentally friendly approach involves the direct reaction of fatty acids (oleic acid) or their methyl esters with sarcosine salts at elevated temperatures. atamanchemicals.comgoogle.com Using fatty acid methyl esters is considered a "green chemistry" approach because it avoids harsh chlorinating agents, reduces waste streams, and improves atom economy. google.com For example, a patented method reacting fatty acid methyl esters with sodium sarcosinate is highlighted as a clean production technology with high raw material utilization and yield. google.com Another eco-friendly process involves the reaction of oleic acid and N-methylglycine at 170°C, eliminating only water as a byproduct. atamanchemicals.com
The table below summarizes the key differences between these synthesis routes.
Interactive Table: Synthesis Route Environmental Impact Comparison
| Parameter | Schotten-Baumann Method | Direct Amidation (from Fatty Acid Methyl Ester) |
|---|---|---|
| Primary Reactants | Oleoyl Chloride, Sarcosine | Oleic Acid Methyl Ester, Sarcosine Salt |
| Key Reagents | Phosphorus Trichloride or Thionyl Chloride (to make acyl chloride) | Alkali Metal Hydroxide (B78521) (catalyst) |
| Byproducts | Phosphonic Acid, Hydrochloric Acid | Methanol |
| Environmental Concerns | Generation of hazardous waste, high energy use for purification. google.com | Use of solvents, but significantly less hazardous waste. google.comgoogle.com |
| "Green Chemistry" Score | Low | High |
Application and End-of-Life Impact:
During its application phase, the primary environmental concern is ecotoxicity. Despite its derivation from natural materials and general biodegradability, this compound is classified as very toxic to aquatic life. nih.gov This highlights a critical trade-off often seen in surfactants: high surface activity can correlate with membrane disruption in aquatic organisms.
However, its ready biodegradability suggests that the compound is not expected to persist in the environment, breaking down into its constituent parts: oleic acid, sarcosine, and triethanolamine. atamanchemicals.comsantos.comregulations.gov Sarcosine is a natural amino acid, and triethanolamine is also readily biodegradable with a low potential for bioaccumulation. santos.comregulations.gov Therefore, while a concentrated release would be harmful, the compound is unlikely to persist or biomagnify under normal use and wastewater treatment conditions.
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways with Enhanced Atom Economy
The traditional synthesis of acyl sarcosinates, such as oleoyl (B10858665) sarcosine (B1681465), often involves the Schotten-Baumann reaction. wikipedia.orgatamanchemicals.com This method utilizes oleoyl chloride, which is typically prepared from oleic acid and a reagent like phosphorus trichloride. atamanchemicals.comatamanchemicals.com While effective, this pathway presents challenges for large-scale industrial synthesis, primarily due to the relatively high cost of producing the acid chloride and the environmental concerns associated with the disposal of phosphorus-containing byproducts. wikipedia.orgatamanchemicals.com
Future research is focused on developing more sustainable and economically viable synthetic routes with improved atom economy. Alternative pathways that avoid the use of harsh chlorinating agents are being investigated. One such approach involves the direct condensation reaction of oleic acid with N-methylglycine (sarcosine) at high temperatures (170°C) over several hours. wikipedia.orgatamanchemicals.com A more refined version of this method uses methyl oleate (B1233923), the ester of oleic acid, which can react with sodium N-methylglycinate under gentler conditions (120°C) and shorter reaction times (3.5 hours) in the presence of a catalyst like sodium methoxide, achieving yields as high as 92.5%. wikipedia.orgatamanchemicals.com
Table 1: Comparison of Synthetic Pathways for Oleoyl Sarcosine
| Synthesis Method | Reactants | Conditions | Advantages | Disadvantages |
| Schotten-Baumann Reaction | Oleoyl chloride, N-methylglycine, Sodium hydroxide (B78521) solution | Aqueous solution, pH 10 | Standard, well-established method. wikipedia.org | Expensive reagents (acid chloride), byproduct disposal issues (phosphonic acid). wikipedia.org |
| Direct Condensation | Oleic acid, N-methylglycine | High temperature (170°C), 8-10 hours | Avoids use of acid chlorides. wikipedia.org | Harsh reaction conditions, long reaction times. wikipedia.org |
| Ester Aminolysis | Methyl oleate, Sodium N-methylglycinate, Sodium methoxide | 120°C, 3.5 hours | Milder conditions, shorter reaction time, high yield (92.5%). wikipedia.orgatamanchemicals.com | Requires use of alkoxide catalyst. google.com |
Investigation of Advanced Self-Assembled Architectures for Drug Delivery Systems
The amphiphilic structure of Triethanolamine (B1662121) oleoyl sarcosinate—possessing a hydrophobic oleoyl tail and a hydrophilic sarcosinate-triethanolamine headgroup—makes it an ideal candidate for forming self-assembled nanostructures in aqueous environments. wikipedia.org Such structures, including micelles and vesicles, are at the forefront of research in advanced drug delivery systems. dovepress.com Polysaccharides and other amphiphilic polymers have been successfully used to create nanoparticles that encapsulate poorly soluble drugs, offering sustained release and improved biocompatibility. dovepress.com
Future investigations will likely focus on harnessing the self-assembly properties of Triethanolamine oleoyl sarcosinate to create novel nanocarriers. Research will explore the critical micelle concentration (CMC) and the morphological characteristics of the resulting nanoparticles. The objective is to develop systems that can encapsulate hydrophobic therapeutic agents, enhancing their solubility and stability. Furthermore, the potential for these nanoparticles to be used in targeted delivery is a significant area of interest. For instance, self-assembled nanoparticles from materials like hyaluronic acid have been shown to target specific cell surface proteins, such as CD44, which are overexpressed in certain disease states. nih.gov Future work could involve modifying the this compound structure to include targeting ligands, enabling the specific delivery of drug payloads to tissues or cells of interest, thereby increasing therapeutic efficacy and reducing systemic side effects. nih.gov The development of lipid-based nanovectors is a rapidly advancing field, and tailoring the architecture of self-assembling molecules like this compound is key to their success. nih.gov
Integration in Smart Material Development and Responsive Systems
"Smart materials" are materials that can respond to external stimuli, such as changes in pH, temperature, or light. nih.govrsc.org This responsiveness allows them to perform specific functions in a controlled manner. The molecular structure of this compound contains functionalities—specifically the carboxylate and amine groups—that can exhibit pH-responsive behavior. This opens up avenues for its integration into smart materials and responsive systems. rsc.org
Future research is anticipated to explore how changes in environmental pH affect the aggregation behavior, emulsifying properties, and interfacial tension of this compound. This could lead to the development of "smart emulsions" that are stable at one pH but break down at another, allowing for the controlled release of an active ingredient. Such systems have potential applications in personal care, agriculture, and industrial formulations. shreechem.in Additionally, the interaction of this surfactant with polymers could be exploited to create responsive hydrogels or coatings. nih.gov For example, a material could be designed to alter its wettability or lubricity in response to a specific trigger, a principle that is being explored for high-performance biosensors and other advanced devices. nih.gov
Table 2: Potential Stimuli-Response Mechanisms for this compound
| Stimulus | Responsive Moiety | Potential Application | Research Focus |
| pH | Carboxylate group, Amine group | Controlled-release emulsions, pH-sensitive hydrogels, smart cleaning agents. | Characterizing changes in solubility, aggregation, and interfacial properties as a function of pH. |
| Temperature | Hydrophobic oleoyl chain, Hydrophilic headgroup | Thermo-responsive coatings, phase-changing fluids. | Investigating the cloud point and Krafft temperature to determine temperature-dependent phase behavior. |
| Ionic Strength | Charged headgroup (carboxylate/amine) | Formulations for saline or hard water environments, responsive delivery systems. | Studying the effect of different salt concentrations on micelle size, shape, and stability. |
Advanced Methodologies for In Situ Characterization of Interfacial Phenomena
The primary function of this compound is to act at interfaces, reducing surface tension and stabilizing emulsions. wikipedia.orgshreechem.in A deep understanding of its behavior at these interfaces is crucial for optimizing its performance as an emulsifier, corrosion inhibitor, or detergent. While traditional methods provide bulk property measurements, they often fail to capture the dynamic changes occurring at the molecular level under real-world conditions.
The future of this field lies in the application of advanced in situ and operando characterization techniques. mdpi.com These methods allow for the real-time monitoring of interfacial processes as they happen. For example, Electrochemical Scanning Tunneling Microscopy (EC-STM) can provide atomic-level structural information of a material's surface while it is immersed in a liquid. mdpi.com Techniques like Atomic Force Microscopy-based Infrared Spectroscopy (AFM-IR) could be used to probe the chemical composition and orientation of surfactant molecules at an oil-water interface. mdpi.com Visualizing the formation of polymer films at interfaces has been achieved using microfluidic platforms, a technique that could be adapted to study the dynamics of emulsion stabilization by this compound. rsc.org Applying these advanced methodologies will provide unprecedented insight into how this surfactant adsorbs onto surfaces, forms protective films (in the case of corrosion inhibition), and interacts with other components in a formulation, leading to more efficient and targeted product design.
Role in Enhanced Industrial Process Efficiency
Triethanolamine and its derivatives are utilized in a wide array of industrial applications, including as grinding aids in cement production, corrosion inhibitors in metalworking fluids, and as emulsifiers and dispersants in textile processing and agricultural formulations. shreechem.inshreechem.inalphachem.bizgvchem.com Oleoyl sarcosine is also recognized for its anti-corrosion properties. atamanchemicals.com this compound synergistically combines these functionalities.
Q & A
Q. What are the validated analytical methods for characterizing the purity and composition of triethanolamine oleoyl sarcosinate?
Methodological Answer: Purity analysis should include:
- Heavy metal detection using inductively coupled plasma mass spectrometry (ICP-MS) with a detection limit of <20 ppm .
- Sulfide content determination via reaction with lead acetate under acidic conditions, followed by spectrophotometric quantification .
- Free fatty acid quantification using gas chromatography (GC) with flame ionization detection, as impurities like oleic acid (up to 2%) are common .
- Thin-layer chromatography (TLC) with a mobile phase of chloroform:methanol:acetic acid (90:9:1) to confirm the absence of unreacted sarcosine or oleic acid derivatives .
Q. How is this compound synthesized, and what are the critical reaction parameters?
Methodological Answer: Synthesis involves:
Acylation of sarcosine : Reacting sarcosine with oleoyl chloride in an alkaline medium (pH 9–10) at 60–80°C to form oleoyl sarcosine .
Neutralization : Combining oleoyl sarcosine with triethanolamine in a 1:1 molar ratio at 40–50°C to form the final product .
Key parameters include maintaining anhydrous conditions to prevent hydrolysis and monitoring pH to avoid over-neutralization, which can lead to salt precipitation.
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data, such as conflicting results on skin sensitization and phototoxicity?
Methodological Answer:
- In vivo vs. in vitro models : Use murine local lymph node assays (LLNA) to assess sensitization potential, as guinea pig maximization tests may yield false positives due to species-specific immune responses .
- Phototoxicity studies : Employ the 3T3 neutral red uptake phototoxicity test (OECD 432) to evaluate UV-induced reactivity, as conflicting results in animal models (e.g., erythema in 17% of guinea pigs) may stem from interspecies variability .
- Impurity profiling : Quantify residual free fatty acids (e.g., oleic acid) and sulfides, which can exacerbate irritation .
Q. What experimental designs are recommended for assessing the compound’s interaction with lipid bilayers in dermal formulations?
Methodological Answer:
- Langmuir monolayer studies : Measure surface pressure-area isotherms to evaluate penetration into phospholipid monolayers (e.g., DPPC) at varying pH (5.5–7.4) .
- Fluorescence anisotropy : Use diphenylhexatriene (DPH) probes to quantify changes in membrane fluidity caused by surfactant incorporation .
- Critical micelle concentration (CMC) determination : Conduct conductivity or tensiometry experiments to correlate surfactant aggregation behavior with membrane disruption thresholds .
Q. How can researchers address discrepancies in purity specifications across regulatory frameworks (e.g., cosmetic vs. pharmaceutical grades)?
Methodological Answer:
- Comparative impurity mapping : Cross-reference pharmacopeial standards (e.g., USP-NF) with cosmetic ingredient guidelines (e.g., EU Annex V) to identify allowable limits for heavy metals (<20 ppm vs. <10 ppm) and sulfides (<2 ppm vs. <5 ppm) .
- Method harmonization : Validate ICP-MS and GC protocols against ISO 17025 to ensure compliance with multiple regulatory bodies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
